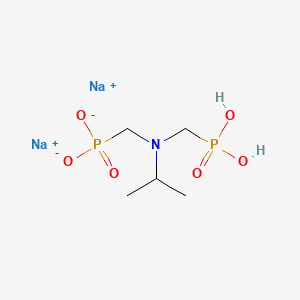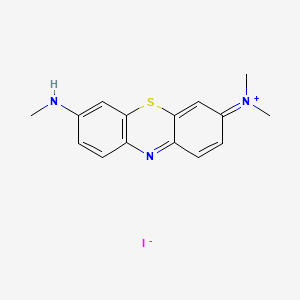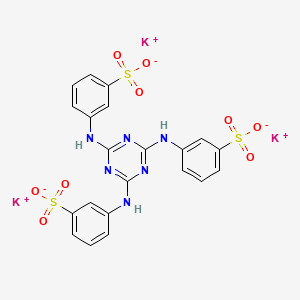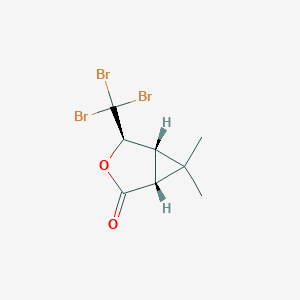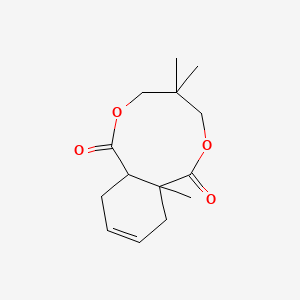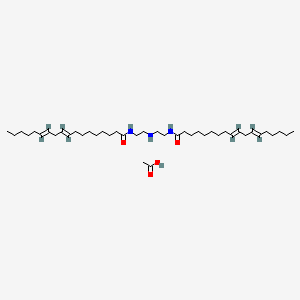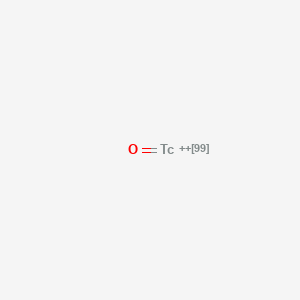
Oxo-technetium(2+) Tc-99m
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxo-technetium(2+) Tc-99m is a radioactive isotope of technetium, widely used in the field of nuclear medicine for diagnostic imaging. Technetium-99m is favored for its ideal physical and chemical properties, including its short half-life of approximately six hours and its emission of gamma rays, which are suitable for imaging without causing significant radiation exposure to patients .
准备方法
Synthetic Routes and Reaction Conditions
Technetium-99m is typically produced from the decay of molybdenum-99, which is obtained as a byproduct of uranium-235 fission in nuclear reactors. The molybdenum-99 is loaded onto an alumina column in a technetium-99m generator. As molybdenum-99 decays, it forms technetium-99m, which can be eluted from the column using a saline solution .
Industrial Production Methods
The most common industrial method for producing technetium-99m involves the use of technetium-99m generators. These generators contain molybdenum-99, which decays to technetium-99m. The technetium-99m is then extracted using a saline solution, providing a continuous supply of the isotope for medical use .
化学反应分析
Types of Reactions
Oxo-technetium(2+) Tc-99m undergoes various chemical reactions, including:
Reduction: Technetium-99m can be reduced from its higher oxidation states to form lower oxidation state complexes.
Oxidation: It can also be oxidized to form higher oxidation state complexes.
Substitution: Ligand exchange reactions are common, where ligands bound to technetium-99m are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like tin chloride and ligand exchange agents such as glucoheptonate. The reactions are typically carried out under controlled conditions to ensure the stability and purity of the resulting technetium-99m complexes .
Major Products Formed
The major products formed from these reactions are various technetium-99m complexes, which are used in different diagnostic imaging procedures. These complexes are designed to target specific organs or tissues, allowing for precise imaging .
科学研究应用
Oxo-technetium(2+) Tc-99m has a wide range of scientific research applications, including:
Chemistry: Used in the study of coordination chemistry and the development of new radiopharmaceuticals.
Biology: Employed in the study of biological processes at the molecular and cellular levels.
Medicine: Widely used in diagnostic imaging to evaluate the function and structure of organs, detect diseases, and monitor treatment response.
Industry: Utilized in non-destructive testing and quality control processes.
作用机制
The mechanism of action of oxo-technetium(2+) Tc-99m involves its ability to emit gamma rays, which can be detected by imaging devices such as gamma cameras. When administered to a patient, technetium-99m complexes accumulate in specific organs or tissues based on their chemical properties. The gamma rays emitted by technetium-99m are then captured by the imaging device, creating detailed images of the targeted areas .
相似化合物的比较
Similar Compounds
Technetium-99m pertechnetate: Commonly used in thyroid imaging and brain scans.
Technetium-99m sestamibi: Used in myocardial perfusion imaging.
Technetium-99m medronate: Employed in bone scans.
Uniqueness
Oxo-technetium(2+) Tc-99m is unique due to its versatile chemistry, allowing it to form a wide variety of complexes with different ligands. This versatility makes it suitable for a broad range of diagnostic applications, providing detailed and accurate imaging of various organs and tissues .
属性
CAS 编号 |
169224-43-5 |
|---|---|
分子式 |
OTc+2 |
分子量 |
114.906 g/mol |
IUPAC 名称 |
oxo(99Tc)technetium-99(2+) |
InChI |
InChI=1S/O.Tc/q;+2/i;1+1 |
InChI 键 |
JWEGBCUWUJYMOS-IEOVAKBOSA-N |
手性 SMILES |
O=[99Tc+2] |
规范 SMILES |
O=[Tc+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


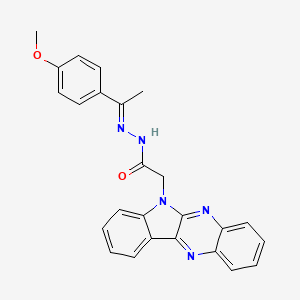
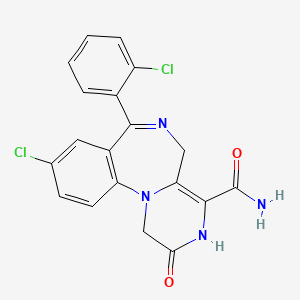
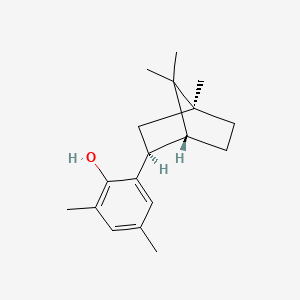


![N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine](/img/structure/B12691213.png)
